molecular formula C10H5Cl2NO2 B13741702 5,8-Dichloroquinoline-3-carboxylic acid

5,8-Dichloroquinoline-3-carboxylic acid

Cat. No.: B13741702
M. Wt: 242.05 g/mol
InChI Key: QQKUFFXQLUHXDF-UHFFFAOYSA-N
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Description

5,8-Dichloroquinoline-3-carboxylic acid is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 5 and 8, along with a carboxylic acid group at position 3, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the use of Vilsmeier reagent (DMF + POCl3 or PCl5) to introduce the chloro groups at the desired positions . The reaction conditions often require heating to facilitate the chlorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline-3-carbinol or quinoline-3-carbaldehyde.

    Substitution: Various quinoline derivatives with substituted functional groups.

Scientific Research Applications

5,8-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Uniqueness: 5,8-Dichloroquinoline-3-carboxylic acid is unique due to the specific positioning of its chloro groups and carboxylic acid, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

5,8-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

QQKUFFXQLUHXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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